molecular formula C26H34O2 B15344389 17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether CAS No. 55648-36-7

17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether

Cat. No.: B15344389
CAS No.: 55648-36-7
M. Wt: 378.5 g/mol
InChI Key: LLSFZBFNXBQIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether is a novel synthetic estrane steroid offered for research purposes. This compound is structurally derived from estradiol and features key modifications including a 17α-ethynyl group, an 11β-methyl group, and a 3-cyclopentyl ether. These structural characteristics are typically incorporated to alter the molecule's receptor binding affinity, metabolic stability, and overall pharmacokinetic profile compared to its parent hormone. As a research compound, it is of potential interest for in vitro and in vivo studies in the fields of endocrinology and pharmacology, particularly for investigating the structure-activity relationships of synthetic estrogens and their effects on estrogen receptor signaling pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all applicable regulations are followed during the handling and use of this substance.

Properties

CAS No.

55648-36-7

Molecular Formula

C26H34O2

Molecular Weight

378.5 g/mol

IUPAC Name

3-cyclopentyloxy-16-ethynyl-11,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C26H34O2/c1-4-17-14-23-22-11-9-18-13-20(28-19-7-5-6-8-19)10-12-21(18)24(22)16(2)15-26(23,3)25(17)27/h1,10,12-13,16-17,19,22-25,27H,5-9,11,14-15H2,2-3H3

InChI Key

LLSFZBFNXBQIKE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(CC(C2O)C#C)C3C1C4=C(CC3)C=C(C=C4)OC5CCCC5)C

Origin of Product

United States

Preparation Methods

The synthesis of 17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether involves several steps The starting material is typically estradiol, which undergoes ethynylation at the 17-alpha positionThe reaction conditions often involve the use of strong bases and catalysts to facilitate these transformations .

Chemical Reactions Analysis

17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a reference material in analytical chemistry for the development of new detection methods.

    Biology: It serves as a tool to study estrogen receptor interactions and their biological effects.

    Medicine: It is used in hormone replacement therapy and in the treatment of certain hormone-sensitive cancers.

    Industry: It is utilized in the production of various pharmaceutical formulations.

Mechanism of Action

17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether exerts its effects by binding to estrogen receptors in target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of specific genes. This leads to the production of proteins that mediate the physiological effects of estrogen, such as the regulation of reproductive functions and secondary sexual characteristics .

Comparison with Similar Compounds

Key Structural Differences :

  • Ethinyl estradiol lacks the 11beta-methyl and 3-cyclopentyl ether groups.
  • Both compounds share a 17alpha-ethynyl group, a critical feature for oral activity in estrogens.

Functional Implications :

  • The absence of the 11beta-methyl group in ethinyl estradiol may result in faster hepatic metabolism, reducing half-life compared to the target compound .

17alpha-Iodovinyl-11beta-Methoxyestradiol (CAS 90857-55-9)

Key Structural Differences :

  • Features a 17alpha-iodovinyl group instead of ethynyl and an 11beta-methoxy substituent instead of methyl.

Functional Implications :

  • The iodovinyl group introduces bulkier halogenation, which may reduce ER binding affinity due to steric hindrance compared to the ethynyl group .
  • The 11beta-methoxy group could alter metabolic pathways (e.g., demethylation vs. methyl group retention), impacting pharmacokinetic profiles.

17-beta-Estradiol 3-Benzoate (CAS N/A; MW 376.5)

Key Structural Differences :

  • Contains a 3-benzoate ester instead of a cyclopentyl ether and lacks the 17alpha-ethynyl and 11beta-methyl groups.

Functional Implications :

  • The 3-benzoate ester increases hydrophobicity, prolonging release in depot formulations but requiring enzymatic hydrolysis for activation. In contrast, the cyclopentyl ether in the target compound may resist hydrolysis, enabling direct activity .
  • Absence of 17alpha-ethynyl reduces oral efficacy, necessitating parenteral administration for therapeutic use.

β-Estradiol 17-Acetate

Key Structural Differences :

  • Features a 17-acetate ester instead of the 17alpha-ethynyl group and lacks the 11beta-methyl and 3-cyclopentyl ether.

Functional Implications :

  • The 17-acetate group serves as a prodrug, requiring conversion to active estradiol. This contrasts with the ethynyl group, which directly enhances stability without metabolic activation .
  • Higher polarity due to the 3-hydroxyl group may reduce tissue distribution compared to the cyclopentyl ether analog.

Research Implications and Mechanistic Insights

  • Metabolic Stability : The 11beta-methyl and 17alpha-ethynyl groups synergistically reduce oxidative metabolism, as seen in ethinyl estradiol derivatives, but with enhanced lipophilicity from the cyclopentyl ether .
  • Receptor Binding : Bulky 3-substituents (e.g., cyclopentyl ether) may sterically hinder ER interactions, though this could be offset by increased membrane permeability .
  • Lumping Strategy Relevance : Compounds like the target and its analogs may be grouped in SAR studies due to shared steroidal backbones, though substituent-specific effects necessitate individualized analysis .

Q & A

Q. What are the key synthetic routes for 17α-Ethynyl-11β-methyl estradiol-3-cyclopentyl ether, and how do reaction conditions influence yield?

The compound can be synthesized via two primary routes:

  • Route 1 : Reaction of 17α-ethynylestriol with cyclopentyl halides (e.g., bromide or iodide) using sodium methoxide or thallium ethylate as a base in methanol .
  • Route 2 : Ethynylation of 16α-acetoxy estrone 3-cyclopentyl ether with ethynyl magnesium bromide, followed by deprotection . Yield optimization requires strict temperature control (e.g., 25–40°C) and inert atmospheres to prevent side reactions. Catalytic base selection (e.g., sodium methoxide vs. thallium ethylate) significantly impacts reaction efficiency due to differences in steric and electronic effects .

Q. What structural features confer its estrogenic activity while minimizing uterotropic effects?

The 3-cyclopentyl ether moiety reduces hepatic metabolism, enhancing bioavailability, while the 17α-ethynyl group stabilizes the molecule against enzymatic degradation. The 11β-methyl substitution may sterically hinder interactions with estrogen receptor subtypes linked to uterine proliferation, favoring vaginal epithelial activation over uterotropic effects .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s tissue-selective estrogenic activity?

  • In vivo models : Subcutaneous administration in ovariectomized rodents, comparing uterine weight gain (uterotropic effect) with vaginal cornification (vaginal effect) at varying doses (e.g., 1–100 μg/day). Include controls like 17β-estradiol and ethinyl estradiol .
  • Receptor profiling : Use ERα/ERβ-specific luciferase reporter assays to quantify transcriptional activation. Co-crystallization studies can identify binding interactions with the 11β-methyl group .

Q. What analytical methods resolve contradictions in reported bioactivity data across studies?

Discrepancies in potency may arise from differences in:

  • Administration route : Subcutaneous vs. oral dosing alters first-pass metabolism .
  • Purity assessment : Use HPLC-MS to verify compound purity (>98%) and rule out isomers (e.g., 17β vs. 17α configurations) .
  • Model specificity : Compare results across species (e.g., rats vs. mice) and estrogen-deficient models (natural vs. surgical menopause) .

Q. How can the synthesis be scaled for preclinical studies while maintaining stereochemical integrity?

  • Stepwise purification : Use silica gel chromatography to isolate intermediates (e.g., 16α-acetoxy estrone 3-cyclopentyl ether) before ethynylation .
  • Catalyst screening : Test alternative bases (e.g., potassium tert-butoxide) to improve reaction kinetics and reduce byproducts .
  • Crystallization optimization : Recrystallize the final product from ethanol/water mixtures to ensure >99% enantiomeric purity .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in vitro and in vivo?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Waste disposal : Follow EPA guidelines for halogenated organic waste (e.g., cyclopentyl halide byproducts) .
  • Inhalation controls : Conduct reactions in fume hoods due to volatile solvents (e.g., methanol) .

Q. How should researchers address discrepancies in metabolic stability data between human and rodent models?

  • Microsomal assays : Compare hepatic microsome stability (human vs. rat) using LC-MS to quantify parent compound degradation rates .
  • Isotope labeling : Use ³H-labeled compound to track metabolite formation in bile-duct cannulated models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.